2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride
Description
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride (CAS: 1956306-76-5) is a bicyclic heterocyclic compound featuring a pyrrolopyridine core with a partially saturated pyrrole ring.
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.ClH/c1-2-6-7(8-4-1)3-5-9-6;/h1-2,4,9H,3,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQBHPJYAYEVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form N-oxides or hydroxylated derivatives. Key reagents and conditions include:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Hydrogen peroxide | Acidic or neutral conditions | N-oxide derivatives | |
| m-Chloroperbenzoic acid (mCPBA) | Dichloromethane, RT | Epoxidation or ring expansion |
Example :
Oxidation with mCPBA in dichloromethane yields a stable N-oxide derivative, which retains the fused bicyclic structure while enhancing electrophilicity for downstream reactions .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the pyridine ring or pyrrole nitrogen.
Electrophilic Substitution
| Reagent | Position | Product | Source |
|---|---|---|---|
| Bromine (Br₂) | C-5 or C-7 | Brominated derivatives | |
| Nitric acid (HNO₃) | C-3 | Nitro-substituted analogs |
Nucleophilic Substitution
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Sodium azide (NaN₃) | DMF, 80°C | Azido-pyrrolopyridine | |
| Arylboronic acids | Suzuki coupling, Pd catalyst | Biaryl derivatives |
Case Study :
Bromination at C-5 using N-bromosuccinimide (NBS) in DMF yields 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, a key intermediate for cross-coupling reactions .
Reduction Reactions
The dihydro-pyrrolo ring can undergo further reduction to form saturated analogs.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | THF, reflux | Fully saturated pyrrolidine | |
| Hydrogen gas (H₂), Pd/C | Ethanol, RT | Partially reduced intermediates |
Example :
Treatment with LiAlH₄ in tetrahydrofuran (THF) reduces the pyrrole ring, yielding a tetrahydropyrrolopyridine derivative .
Cyclization and Condensation Reactions
The compound serves as a precursor for synthesizing polycyclic systems via cyclocondensation.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Acetylacetone | Acetic acid, HCl, reflux | Fused pyrano-pyrrolopyridines | |
| Malononitrile | Ethanol, RT | Cyanopyrrolopyridine derivatives |
Mechanistic Insight :
Cyclocondensation with acetylacetone under acidic conditions forms a six-membered ring fused to the pyrrolopyridine core, driven by keto-enol tautomerization .
Antimicrobial Activity
Nitro-substituted analogs exhibit antimycobacterial activity against Mycobacterium tuberculosis (MIC = 8 µg/mL) .
Case Study: FGFR Inhibition
A 2021 study demonstrated that 5-(trifluoromethyl)-pyrrolo[2,3-b]pyridine derivatives block FGFR1-4 phosphorylation, suppressing RAS-MAPK signaling in tumor xenografts .
Scientific Research Applications
Chemical Overview
- Molecular Formula : C7H9ClN2
- CAS Number : 1956306-76-5
- IUPAC Name : 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;hydrochloride
The compound features a unique fused pyrrolo-pyridine ring system, which contributes to its diverse reactivity and biological properties.
The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets:
- Enzyme Inhibition : It acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival. Inhibition of EGFR can lead to apoptosis in cancer cells .
- Antidiabetic Properties : Research indicates that derivatives of pyrrolo compounds can enhance insulin sensitivity and may be useful in treating diabetes-related conditions .
- Antimycobacterial Activity : Some studies have shown that derivatives exhibit activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .
Medicinal Chemistry
The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new pharmacological agents.
Agrochemicals and Materials Science
Due to its chemical properties, 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride is also utilized in developing agrochemicals and materials with specific functionalities.
Case Study 1: Cancer Therapeutics
A study demonstrated that compounds derived from this compound inhibited proliferation in breast cancer cell lines. The mechanism involved targeting FGFR signaling pathways, which are often dysregulated in tumors .
Case Study 2: Diabetes Management
Research indicated that certain derivatives improved glucose uptake in adipocytes by enhancing insulin sensitivity significantly. This suggests potential for treating type 2 diabetes and related metabolic disorders .
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. By inhibiting EGFR, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs and their properties:
*Calculated based on molecular formula (C₇H₉ClN₂).
Key Observations :
- Ring Position Isomerism : The [3,2-b], [3,4-c], and [2,3-b] isomers exhibit distinct electronic environments due to varying nitrogen positions, influencing reactivity and target binding .
- Purity and Availability : Derivatives like the 6-chloro and 5-bromo analogs are commercially available at >95% purity, whereas the parent compound is discontinued .
Biological Activity
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been identified as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in regulating cell proliferation and survival. By inhibiting EGFR, the compound can induce apoptosis and inhibit the growth of cancer cells.
Biological Activities
The biological activities of this compound are extensive and include:
- Anticancer Activity : The compound has shown significant potential in inhibiting various cancer cell lines by targeting growth factor receptors.
- Antimicrobial Properties : It exhibits activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Neuroprotective Effects : Research indicates that derivatives of pyrrolo compounds can provide neuroprotection, which is beneficial in treating neurodegenerative diseases .
- Anti-inflammatory Effects : The compound has been associated with reducing inflammation in various biological models.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of pyrrolo derivatives, including this compound. Below are some notable findings:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride, and how can reaction conditions be optimized?
- The compound can be synthesized via multi-step protocols involving cyclization, halogenation, or coupling reactions. For example, similar pyrrolopyridine derivatives are synthesized using NaH/MeI for methylation, Pd-catalyzed cross-coupling with boronic acids, or MnO₂-mediated oxidations . Optimization should focus on temperature control (e.g., 0°C to rt for methylation) and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling). Purity can be improved via recrystallization or column chromatography .
Q. How should researchers characterize the purity and structural identity of this compound?
- Use HPLC (with UV detection at 254 nm) for purity assessment and LC-MS for molecular weight confirmation. Structural validation requires ¹H/¹³C NMR (e.g., δ ~2.8–3.5 ppm for pyrrolidine protons) and FT-IR (N–H stretching ~3300 cm⁻¹, C–Cl ~700 cm⁻¹). High-resolution mass spectrometry (HRMS) can confirm the exact mass (e.g., C₇H₉ClN₂ requires m/z 156.0454) .
Q. What solvents and storage conditions are optimal for maintaining stability?
- The compound is hygroscopic and should be stored in a desiccator at –20°C under inert gas (N₂/Ar). It is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Avoid prolonged exposure to light or moisture to prevent decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced sigma receptor affinity?
- SAR data from patent EP 21382195 show that substituents at the pyrrolidine nitrogen (e.g., arylalkyl groups) significantly modulate sigma-1 receptor binding. Introduce electron-withdrawing groups (Cl, F) on the pyridine ring to improve binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with the receptor’s hydrophobic pocket .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Discrepancies may arise from impurities (e.g., residual solvents, unreacted intermediates) or assay variability. Perform batch-to-batch reproducibility tests using standardized assays (e.g., radioligand binding for sigma receptors). Cross-validate findings with orthogonal methods, such as SPR (surface plasmon resonance) for binding kinetics .
Q. What strategies are effective for scaling up synthesis while minimizing byproducts?
- Pilot-scale reactions require precise stoichiometry (e.g., 1.1–1.2 eq of pyridine hydrochloride for chlorination) and controlled heating (reflux under N₂). Continuous flow chemistry can improve yield by reducing side reactions (e.g., overhalogenation). Monitor intermediates via in-line FT-IR or Raman spectroscopy .
Q. How does the compound’s hydrochloride salt form influence its pharmacokinetic properties?
- The hydrochloride salt enhances aqueous solubility (critical for in vivo bioavailability) but may reduce membrane permeability. Compare free base and salt forms using Caco-2 cell assays for permeability. Adjust salt counterions (e.g., mesylate, citrate) to balance solubility and lipophilicity .
Q. What analytical methods detect trace impurities in pharmaceutical-grade batches?
- UPLC-MS/MS with a C18 column (gradient elution: 5–95% MeCN in H₂O + 0.1% formic acid) identifies impurities down to 0.1%. Reference standards for common impurities (e.g., dechlorinated byproducts) should be synthesized and validated per ICH guidelines .
Methodological Notes
- Conflict Management : highlights pyridine hydrochloride’s role in dehydration, but excess reagent can introduce oxygen contaminants. Use TGA (thermogravimetric analysis) to optimize reagent ratios .
- Safety : Always handle the compound in a fume hood with PPE (gloves, goggles) due to potential respiratory irritation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
